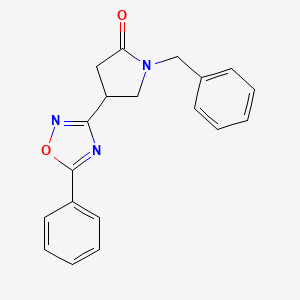

1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-oxadiazole derivatives, such as “1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one”, have been shown to exhibit significant anti-cancer activity when evaluated against human cancer cell lines . They also demonstrated anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic properties .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves a series of chemical reactions. For instance, a solution of substituted benzoic acid in anhydrous CH2Cl2 was cooled to 0 °C and ethyl-(Nʹ,Nʹ-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) was added to it under a nitrogen atmosphere .Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .Chemical Reactions Analysis

The compound 4- (5-phenyl-1,2,4-oxadiazol-3-yl)aniline was dissolved in THF. Acetic acid and 3-pyridinecarboxaldehyde were added to the solution, followed by treatment with NaBH3CN at 0 °C .Physical And Chemical Properties Analysis

Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .Scientific Research Applications

Antitubercular Activity

A study explored the synthesis of novel pyrrole derivatives, including structures related to 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, for antitubercular applications. These compounds were evaluated for their in vitro antitubercular activity. Preliminary results indicated moderate to good antitubercular activity. This research highlights the potential of such derivatives as leads in the development of new antitubercular agents (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Synthesis and Biological Activity Prediction

Another research effort led to the synthesis of novel 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, including compounds structurally related to the query compound. The study also presented the prediction of biological activity for the synthesized compounds, highlighting the utility of such derivatives in the exploration of new bioactive molecules (Kharchenko, Detistov, & Orlov, 2008).

Apoptosis Induction and Anticancer Potential

Research identified a series of 3-aryl-5-aryl-1,2,4-oxadiazoles as novel apoptosis inducers with potential as anticancer agents. These compounds, sharing a core structure with 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, demonstrated activity against several cancer cell lines, indicating their relevance in cancer therapy research (Zhang et al., 2005).

Electronic and Optical Materials

A study on the design of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives, which are structurally related to the compound of interest, investigated their optical, electronic, and charge transport properties. The findings suggest that such derivatives are promising candidates for luminescent materials and charge transport materials in organic light-emitting diodes (OLEDs) (Sun & Jin, 2017).

properties

IUPAC Name |

1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-17-11-16(13-22(17)12-14-7-3-1-4-8-14)18-20-19(24-21-18)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNILVKOFCHILSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2751119.png)

![6-(1-(4-methoxyphenyl)ethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2751123.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2751131.png)

![2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2751133.png)

![2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2751136.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2751137.png)